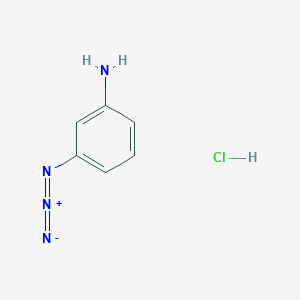
3-Azidoaniline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Azidoaniline;hydrochloride is a versatile chemical compound used in scientific research. Its unique properties allow for diverse applications, including drug development, materials synthesis, and biological labeling. It may be used in the preparation of photo-reactive polymers, poly (acrylic acid) having incorporated phenylazido groups .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. One of the studies presents results concerning new photochemical properties of azidoaniline, its 7-nitrobenzofurazan (NBD) derivative, and ciprofloxacin derivatives . Reactions between the compound and hexyne-1 were performed using both CuI as a catalyst ([3+3] azide-alkyne cycloaddition, classical “click chemistry” reaction) without UV light exposure and vice versa (based on known photo-crosslinking properties of phenylazide) .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance . The molecular formula of 3-Azidoaniline is C6H6N4 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are determined by its molecular structure. The molecular formula of 3-Azidoaniline is C6H6N4 . The predicted properties include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, and rule of 5 violations .作用机制
The mechanism of action of 3-Azidoaniline;hydrochloride is based on its azide group. The azide group is a highly reactive functional group that can react with various other functional groups, such as alkyne, alkene, and cyclooctyne. This reactivity makes it a useful tool for bioconjugation and click chemistry.
Biochemical and Physiological Effects:
This compound does not have any significant biochemical or physiological effects. It is a relatively stable compound that does not interact with biological systems.
实验室实验的优点和局限性
One of the main advantages of 3-Azidoaniline;hydrochloride is its high reactivity. This reactivity makes it a useful tool for bioconjugation and click chemistry. However, its high reactivity can also be a limitation, as it can react with unwanted molecules in a complex biological system.
未来方向
There are various future directions for 3-Azidoaniline;hydrochloride research. One of the most promising directions is the development of new click chemistry reactions using this compound as a reactant. Another direction is the use of this compound in material science to synthesize new materials with unique properties. Additionally, this compound can be used as a tool to study biological systems by attaching biomolecules to surfaces or other biomolecules.
合成方法
The synthesis method of 3-Azidoaniline;hydrochloride involves the reaction of aniline with sodium azide and hydrochloric acid. This reaction produces this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from ethanol.
科学研究应用
3-Azidoaniline;hydrochloride has various scientific research applications, including bioconjugation, click chemistry, and material science. In bioconjugation, it is used as a linker molecule to attach biomolecules to surfaces or other biomolecules. Click chemistry is a method to synthesize complex molecules by using simple chemical reactions, and this compound is used as a reactant in this process. In material science, it is used as a building block to synthesize polymers and other materials.
安全和危害
3-Azidoaniline;hydrochloride is classified as a flammable solid. It is toxic if swallowed, in contact with skin, or if inhaled. It causes skin and eye irritation and may cause respiratory irritation . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .
属性
IUPAC Name |
3-azidoaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4.ClH/c7-5-2-1-3-6(4-5)9-10-8;/h1-4H,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTLFSHMMYNCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89798-46-9 |
Source


|
| Record name | 3-azidoaniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2782173.png)
![4-bromo-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2782177.png)
![{8,8-Difluorobicyclo[5.1.0]octan-4-yl}methyl methanesulfonate](/img/structure/B2782178.png)

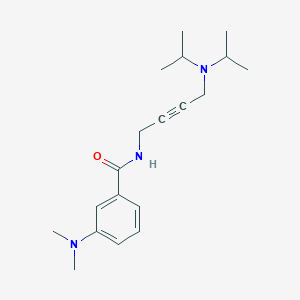

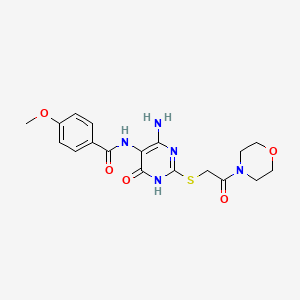
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2782187.png)
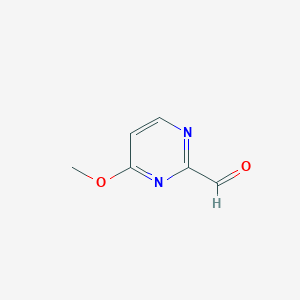
![7-Fluoro-4-(pyridin-3-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2782189.png)
![5-Bromo-2-{[1-(cyclohexanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2782191.png)
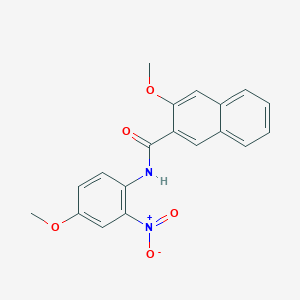

![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2782194.png)